2,2-dimethyl-5-(thiophen-2-yl)-2,3-dihydro-4H-imidazole-4-thione
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Overview
Description
2,2-dimethyl-5-(thiophen-2-yl)-2,3-dihydro-4H-imidazole-4-thione is a heterocyclic compound featuring an imidazole ring fused with a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-5-(thiophen-2-yl)-2,3-dihydro-4H-imidazole-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-dimethyl-1,3-diaminopropane with thiophene-2-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere at elevated temperatures to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-5-(thiophen-2-yl)-2,3-dihydro-4H-imidazole-4-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
2,2-dimethyl-5-(thiophen-2-yl)-2,3-dihydro-4H-imidazole-4-thione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound can be used in the development of advanced materials, such as conductive polymers and other functional materials.
Mechanism of Action
The mechanism by which 2,2-dimethyl-5-(thiophen-2-yl)-2,3-dihydro-4H-imidazole-4-thione exerts its effects involves interaction with specific molecular targets. The thiophene and imidazole moieties can engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-5-{[2-(thiophen-2-yl)ethyl]amino}pentanenitrile: This compound shares the thiophene moiety but differs in the presence of an amino and nitrile group.
2-(4,5-dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol: This compound features a similar imidazole core but with different substituents.
Uniqueness
2,2-dimethyl-5-(thiophen-2-yl)-2,3-dihydro-4H-imidazole-4-thione is unique due to its specific combination of a thiophene ring and an imidazole thione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H10N2S2 |
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Molecular Weight |
210.3 g/mol |
IUPAC Name |
2,2-dimethyl-4-thiophen-2-yl-1H-imidazole-5-thione |
InChI |
InChI=1S/C9H10N2S2/c1-9(2)10-7(8(12)11-9)6-4-3-5-13-6/h3-5H,1-2H3,(H,11,12) |
InChI Key |
ZEADMGDCTMWPMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC(=S)C(=N1)C2=CC=CS2)C |
Origin of Product |
United States |
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